Thalidomide-NH-amido-C5-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-amido-C5-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C5-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves multiple steps, including the formation of the cereblon ligand and its subsequent conjugation with the linker. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped to handle the complex synthesis and purification processes required for PROTAC compounds .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C5-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Thalidomide-NH-amido-C5-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-NH-amido-C5-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The molecular targets and pathways involved include the selective degradation of transcription factors IKZF3 and IKZF1, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-C5-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of Thalidomide with similar applications in targeted protein degradation.
Uniqueness
Thalidomide-NH-amido-C5-NH2 is unique due to its specific linker and cereblon ligand combination, which provides distinct advantages in terms of selectivity and efficiency in protein degradation . Its ability to selectively degrade target proteins makes it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C20H25N5O5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C20H25N5O5/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28) |
InChI Key |
WXCCMDYTHOZGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.